molecular formula C27H26O12 B11153462 6-oxo-6H-benzo[c]chromen-3-yl 2,3,4,6-tetra-O-acetyl-beta-D-galactopyranoside

6-oxo-6H-benzo[c]chromen-3-yl 2,3,4,6-tetra-O-acetyl-beta-D-galactopyranoside

Cat. No.: B11153462
M. Wt: 542.5 g/mol
InChI Key: HZYSZWJYEHVREB-SRFJDDQZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3,4,5-TRIS(ACETYLOXY)-6-({6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)OXAN-2-YL]METHYL ACETATE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes multiple acetoxy groups and a benzo[c]chromen-3-yl moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3,4,5-TRIS(ACETYLOXY)-6-({6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)OXAN-2-YL]METHYL ACETATE typically involves multiple steps, including the acetylation of hydroxyl groups and the formation of the benzo[c]chromen-3-yl moiety. The reaction conditions often require the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process.

Industrial Production Methods

Industrial production of this compound may involve large-scale acetylation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[3,4,5-TRIS(ACETYLOXY)-6-({6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)OXAN-2-YL]METHYL ACETATE can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The acetoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, [3,4,5-TRIS(ACETYLOXY)-6-({6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)OXAN-2-YL]METHYL ACETATE is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its acetoxy groups make it a useful probe for investigating acetylation processes in cells.

Medicine

In medicine, the compound’s potential therapeutic properties are being explored. It may serve as a lead compound for developing new drugs targeting specific enzymes or receptors.

Industry

In industrial applications, [3,4,5-TRIS(ACETYLOXY)-6-({6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)OXAN-2-YL]METHYL ACETATE can be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of [3,4,5-TRIS(ACETYLOXY)-6-({6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)OXAN-2-YL]METHYL ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The acetoxy groups can undergo hydrolysis, releasing acetic acid and the active form of the compound. This active form can then interact with its target, modulating its activity and leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 4-METHYL-6-OXO-7,8,9,10-TETRAHYDRO-6H-BENZO[C]CHROMEN-3-YL ACETATE
  • [(4-Methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetic acid

Uniqueness

Compared to similar compounds, [3,4,5-TRIS(ACETYLOXY)-6-({6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)OXAN-2-YL]METHYL ACETATE stands out due to its multiple acetoxy groups and the presence of the benzo[c]chromen-3-yl moiety. These structural features confer unique chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C27H26O12

Molecular Weight

542.5 g/mol

IUPAC Name

[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-(6-oxobenzo[c]chromen-3-yl)oxyoxan-2-yl]methyl acetate

InChI

InChI=1S/C27H26O12/c1-13(28)33-12-22-23(34-14(2)29)24(35-15(3)30)25(36-16(4)31)27(39-22)37-17-9-10-19-18-7-5-6-8-20(18)26(32)38-21(19)11-17/h5-11,22-25,27H,12H2,1-4H3/t22-,23+,24+,25-,27-/m1/s1

InChI Key

HZYSZWJYEHVREB-SRFJDDQZSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC2=CC3=C(C=C2)C4=CC=CC=C4C(=O)O3)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2=CC3=C(C=C2)C4=CC=CC=C4C(=O)O3)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.